2-methoxy-4-[(E)-prop-1-enyl]-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene
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Overview
Description
2-methoxy-4-[(E)-prop-1-enyl]-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-prop-1-enyl]-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene involves multiple steps, typically starting with the preparation of the core benzene ring structureFor instance, the methoxy group can be introduced via methylation using methanol and a suitable catalyst . The prop-1-enyl group can be added through a Wittig reaction, while the trifluoromethylphenoxyethoxy group can be introduced via etherification .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(E)-prop-1-enyl]-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
2-methoxy-4-[(E)-prop-1-enyl]-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(E)-prop-1-enyl]-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl)-, (E)-isoeugenol: This compound is structurally similar but lacks the trifluoromethylphenoxyethoxy group.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Another similar compound with a different substituent on the benzene ring.
Uniqueness
2-methoxy-4-[(E)-prop-1-enyl]-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene is unique due to the presence of the trifluoromethylphenoxyethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methoxy-4-[(E)-prop-1-enyl]-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3O3/c1-3-5-14-8-9-17(18(12-14)23-2)25-11-10-24-16-7-4-6-15(13-16)19(20,21)22/h3-9,12-13H,10-11H2,1-2H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHNRHCGHKALPJ-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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